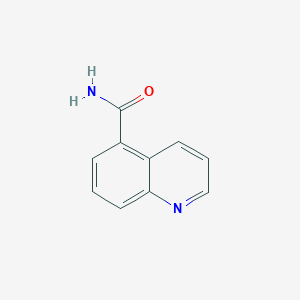

Quinoline-5-carboxamide

説明

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. nih.govnih.govarabjchem.org Its versatile nature allows for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govmdpi.com The structural rigidity of the quinoline nucleus, combined with the ability to introduce a variety of substituents at different positions, allows for the fine-tuning of its physicochemical and pharmacological properties. nih.gov This adaptability has made it a favored scaffold for medicinal chemists, leading to the development of numerous clinically successful drugs. nih.govrsc.orgbohrium.com

The significance of the quinoline scaffold is underscored by its presence in a diverse range of marketed drugs. Notable examples include the antimalarial drugs quinine (B1679958) and chloroquine, the antibacterial agent ciprofloxacin, and the anticancer drug camptothecin. nih.govrsc.org The proven track record of quinoline-based drugs in treating a multitude of diseases continues to inspire the exploration of new derivatives with enhanced efficacy and novel mechanisms of action. nih.govmdpi.com

Overview of Quinoline-5-carboxamide and Related Derivatives in Drug Discovery Initiatives

Within the vast landscape of quinoline chemistry, this compound has garnered significant attention as a key building block for the synthesis of novel bioactive molecules. The introduction of the carboxamide group at the 5-position of the quinoline ring provides a crucial point for molecular interactions, particularly hydrogen bonding, which can significantly influence the binding affinity of the molecule to its biological target. acs.org

Research into this compound and its derivatives has unveiled a wide range of therapeutic possibilities. These compounds have been investigated for their potential as:

Anticancer Agents: A significant body of research has focused on the development of this compound derivatives as inhibitors of various targets implicated in cancer progression, such as topoisomerases and protein kinases. arabjchem.orgbohrium.comekb.egresearchgate.net

Enzyme Inhibitors: The this compound scaffold has been utilized to design inhibitors for a variety of enzymes, including kinases, proteases, and polymerases, which are involved in numerous disease pathways. grafiati.combohrium.comijper.org

Receptor Antagonists: Derivatives of this compound have shown promise as antagonists for several G-protein coupled receptors (GPCRs) and ion channels, such as P2X7 and TRPV1 receptors, which are implicated in pain and inflammation. ekb.egbrieflands.com

Antiviral and Antibacterial Agents: The versatile nature of the this compound core has also led to its exploration in the development of agents targeting viral and bacterial pathogens. nih.govnih.govmdpi.com

The following table provides a summary of representative this compound derivatives and their reported biological activities.

| Compound Name | Target/Activity | Therapeutic Area |

| 2-(5,6,7-Trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide | Androgen Receptor (AR) antagonist | Prostate Cancer |

| 5-Amino(N-substituted carboxamide)quinoline derivatives | TRPV1 inhibition | Pain |

| Quinoline-6-carboxamide (B1312354) benzenesulfonates | P2X7R antagonist | Inflammation, Cancer |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives | PDK1 inhibitor | Colorectal Cancer |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic anhydrase inhibitors | Glaucoma, Epilepsy |

Scope and Academic Research Focus of the Outline

This article aims to provide a focused and comprehensive overview of the academic research surrounding this compound and its derivatives. The scope is strictly limited to the chemical synthesis, biological evaluation, and structure-activity relationship (SAR) studies of these compounds. The subsequent sections will delve into detailed research findings, presenting data-driven insights into the therapeutic potential of this important class of molecules. The content will be presented in a structured manner, adhering to the core outline, to provide a clear and authoritative resource for researchers in the field of medicinal chemistry.

Detailed Research Findings on this compound Derivatives

The exploration of this compound and its analogues has yielded a wealth of data, providing valuable insights into their synthesis, biological activities, and the structural features that govern their therapeutic potential. This section presents a detailed analysis of these research findings.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the formation of an amide bond from the corresponding quinoline-5-carboxylic acid. A common synthetic route involves the activation of the carboxylic acid, followed by reaction with an appropriate amine. ekb.eg For instance, a series of 5-amino(N-substituted carboxamide)quinoline derivatives were synthesized in a two-step process. The initial step involved the reaction of 5-amino quinoline with trichloroacetyl chloride to form an intermediate, which was then reacted with various amines to yield the final products. ekb.eg

Another approach involves the use of coupling agents to facilitate the amide bond formation. For example, the synthesis of N,2-diphenyl-6-(aryl/heteroaryl) quinoline-4-carboxamide derivatives was achieved through a multi-step process that included a Suzuki coupling reaction to introduce aryl or heteroaryl groups at the 6-position, followed by amide coupling.

The following table summarizes a general synthetic scheme for this compound derivatives.

| Starting Material | Reagents and Conditions | Product |

| Quinoline-5-carboxylic acid | 1. SOCl₂ or Oxalyl chloride (activation) 2. Amine (R-NH₂) | N-substituted this compound |

| 5-Aminoquinoline | 1. Trichloroacetyl chloride, Triethylamine 2. Amine (R-NH₂), DBU, Acetonitrile (B52724) | 5-Amino(N-substituted carboxamide)quinoline |

Biological Activities of this compound Derivatives

The biological activities of this compound derivatives are diverse and depend largely on the nature and position of the substituents on both the quinoline ring and the carboxamide nitrogen.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. For example, a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were synthesized and evaluated for their activity against colon cancer cells. One of the compounds demonstrated potent inhibition of phosphoinositide-dependent protein kinase-1 (PDK1), a key enzyme in cancer cell survival pathways.

Fused tetracyclic quinoline-carboxamides have also been investigated as potential topoisomerase inhibitors. These compounds exhibited cytotoxicities comparable to the known topoisomerase inhibitor DACA. ekb.eg

Enzyme Inhibition

This compound derivatives have been designed as inhibitors for a range of enzymes. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were found to be potent inhibitors of carbonic anhydrase isoforms, with some compounds showing low nanomolar inhibition constants.

Furthermore, quinoline-carboxamide derivatives have been explored as kinase inhibitors. For instance, certain derivatives have shown inhibitory activity against Pim-1 kinase, a protein kinase implicated in cell survival and proliferation. grafiati.com

Receptor Antagonism

The ability of this compound derivatives to act as receptor antagonists has been a significant area of research. A series of quinoline-6-carboxamide benzenesulfonates were identified as potent and selective antagonists of the P2X7 receptor, a key player in inflammatory responses. The inhibitory potency of these compounds was found to be influenced by the substituents on the phenyl ring of the carboxamide moiety.

In another study, 5-amino(N-substituted carboxamide)quinoline derivatives were synthesized and evaluated as inhibitors of the transient receptor potential vanilloid 1 (TRPV1) receptor, a target for the development of novel analgesics. ekb.egbrieflands.com

Antimicrobial Activity

While the primary focus of research on this compound has been in other therapeutic areas, some studies have explored their potential as antimicrobial agents. For instance, certain quinoline-5-sulfonamide (B3425427) derivatives have demonstrated activity against both cancer cell lines and multidrug-resistant bacterial strains. mdpi.com

The following table presents a selection of this compound derivatives and their reported biological activities with specific data where available.

| Compound/Derivative Series | Biological Target | Activity (e.g., IC₅₀) |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | PDK1 | Potent inhibition |

| Fused tetracyclic quinoline-carboxamides | Topoisomerases | Cytotoxicity comparable to DACA |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic Anhydrase I & II | Kᵢ values in the nanomolar range |

| Quinoline-carboxamide derivatives | Pim-1 Kinase | Good anti-proliferative activities |

| Quinoline-6-carboxamide benzenesulfonates | P2X7 Receptor | IC₅₀ values in the sub-micromolar range |

| 5-Amino(N-substituted carboxamide)quinolines | TRPV1 Receptor | Good inhibition |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32, MDA-MB-231, A549 cancer cells | IC₅₀ values comparable to cisplatin/doxorubicin |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. For this compound derivatives, SAR studies have revealed several key insights.

In the case of P2X7R antagonists, the nature of the substituent on the phenyl ring of the quinoline-6-carboxamide benzenesulfonates was found to be critical for inhibitory potency. Electron-withdrawing groups, such as iodo, fluoro, and chloro, at the 4-position of the phenyl ring generally led to enhanced activity.

For the 5-amino(N-substituted carboxamide)quinoline derivatives targeting the TRPV1 receptor, the nature of the substituent on the carboxamide nitrogen played a significant role in their inhibitory activity. ekb.eg

In the development of anticancer agents, SAR studies of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives indicated that the presence of specific aryl or heteroaryl groups at the 6-position, along with particular substitutions on the N-phenyl ring of the carboxamide, influenced their inhibitory activity against PDK1.

These SAR studies provide a rational basis for the future design of more effective this compound-based therapeutic agents. By systematically modifying the scaffold and analyzing the resulting changes in biological activity, researchers can optimize the properties of these compounds for specific therapeutic applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

quinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHJFZLHEGJWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175533-32-1 | |

| Record name | 5-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175533-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization of Quinoline 5 Carboxamide

Established Synthetic Routes for the Quinoline (B57606) Core Structure

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. Its synthesis has been a subject of extensive research for over a century, leading to a variety of established methods.

Classical Cyclization Reactions (e.g., Skraup, Combes, Conrad-Limpach)

Several classical name reactions provide reliable access to the quinoline core, often utilizing aniline or its derivatives as starting materials. wikipedia.orgnih.gov These methods typically involve the condensation of an aniline with a three-carbon unit to form the pyridine ring.

The Skraup synthesis , first reported in 1880, is a cornerstone method for quinoline synthesis. iipseries.orgwikipedia.org It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. iipseries.orgpharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org The reaction is known to be highly exothermic. wikipedia.org

The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgpharmaguideline.com The reaction forms a β-amino enone intermediate, which is then cyclized under acidic conditions to furnish the quinoline product. pharmaguideline.com

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.com Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). pharmaguideline.com

| Classical Reaction | Key Reactants | Product Type | Reference |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines | iipseries.orgwikipedia.orgpharmaguideline.com |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | iipseries.orgpharmaguideline.com |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 2- or 4-Hydroxyquinolines | pharmaguideline.com |

Contemporary Catalytic and Transition Metal-Mediated Approaches

While classical methods are robust, modern organic synthesis often favors catalytic approaches for their efficiency, milder reaction conditions, and broader functional group tolerance. mdpi.com Transition metals like palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co) have been extensively used to catalyze the formation of the quinoline ring. mdpi.com These methods often proceed through C-H bond activation, annulation, or cycloaddition pathways. mdpi.com For instance, palladium-catalyzed reactions can be used for the oxidative annulation of N-aryl imines with alkynes to construct polysubstituted quinolines. Similarly, copper-catalyzed methods have been developed for the aerobic oxidative cyclization of N-(2-alkenylaryl)enamines. nih.gov These contemporary strategies offer significant advantages in terms of atom economy and the ability to construct complex quinoline derivatives from simple precursors. mdpi.com

Synthesis of Quinoline-5-carboxamide and its Direct Derivatives

The synthesis of this compound specifically requires a strategy that installs a carboxyl or a related functional group at the 5-position of the quinoline ring. A common and logical approach involves the creation of quinoline-5-carboxylic acid as a key intermediate, followed by amidation.

A viable route to the crucial precursor, quinoline-5-carboxylic acid, is the application of the Skraup reaction using 3-aminobenzoic acid as the starting aniline derivative. wikipedia.orgwikipedia.org In this reaction, the cyclization is directed to form the quinoline ring fused in a way that the carboxylic acid group remains at the 5-position.

Amidation Reactions for Carboxamide Linkage Formation

The formation of the carboxamide bond is one of the most fundamental transformations in organic and medicinal chemistry. nih.govhepatochem.com The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid group of quinoline-5-carboxylic acid must be "activated" to facilitate the reaction.

This activation is typically achieved using coupling agents. hepatochem.comchemistrysteps.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.com These carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide. chemistrysteps.com Often, additives like 1-hydroxybenzotriazole (HOBt) are included to increase efficiency and suppress side reactions. nih.gov Other modern coupling agents include aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts. hepatochem.com

| Coupling Agent | Full Name | Key Features | Reference |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproducts, easy workup. | nih.govchemistrysteps.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms insoluble dicyclohexylurea byproduct. | chemistrysteps.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, fast reaction times. | nih.govgrowingscience.com |

| HOBt | 1-Hydroxybenzotriazole | Used as an additive to reduce racemization and improve yield. | nih.gov |

Multi-Step Organic Synthesis Strategies for Complex Analogues

The development of complex analogues of this compound is crucial for exploring structure-activity relationships in drug discovery. nih.gov Multi-step synthesis strategies allow for the introduction of various functional groups at different positions of the molecule.

These strategies can involve:

Modification of the Quinoline Core: Starting with a substituted 3-aminobenzoic acid in a Skraup-type synthesis allows for the introduction of substituents onto the benzene portion of the quinoline ring. Alternatively, the quinoline-5-carboxylic acid intermediate can undergo further reactions (e.g., halogenation, nitration) before the amidation step, although regioselectivity can be a challenge.

Derivatization of the Amine: A wide variety of complex analogues can be generated by using diverse and functionalized primary or secondary amines in the final amidation step. scispace.com For example, coupling quinoline-5-carboxylic acid with amino esters, amino alcohols, or other heterocyclic amines can produce a library of derivatives with distinct properties. scispace.com

Post-Amidation Modification: In some cases, functional groups present on either the quinoline core or the amine portion of the newly formed this compound can be further manipulated in subsequent synthetic steps.

For instance, synthetic routes to other isomers, such as quinoline-6-carboxamide (B1312354) derivatives, have involved refluxing the parent quinoline-6-carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with a substituted 2-aminophenol to yield complex benzensulfonate derivatives. growingscience.com Such multi-step approaches are instrumental in creating novel chemical entities based on the quinoline-carboxamide scaffold. nih.gov

Innovative Synthetic Approaches for Functionalized this compound Analogues

Recent advancements in organic synthesis have emphasized the development of methodologies that are not only efficient in producing complex molecules but also adhere to the principles of green chemistry and process economy. For the synthesis of quinoline derivatives, this has translated into a focus on environmentally friendly procedures and streamlined reaction sequences like tandem and one-pot reactions. While the literature extensively covers these innovative approaches for the broader quinoline class, specific documented examples directly pertaining to the synthesis of this compound remain limited. The following sections will discuss the principles of these modern synthetic strategies and their general applicability to the quinoline framework.

Environmentally benign or "green" synthetic procedures aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov For the synthesis of quinoline scaffolds, several green chemistry approaches have been developed, which are, in principle, applicable to the synthesis of this compound analogues.

Key green strategies in quinoline synthesis include:

Use of Greener Solvents: Traditional syntheses of quinolines often employ volatile and hazardous organic solvents. Modern approaches favor the use of environmentally friendly media such as water, ethanol, or polyethylene glycol. researchgate.net For instance, a modified Doebner–von Miller reaction for the synthesis of 2-methylquinoline has been successfully carried out in water, highlighting the potential for aqueous media in quinoline synthesis. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an energy-efficient alternative to conventional heating. It can significantly reduce reaction times and improve yields in many organic transformations, including the synthesis of quinolines. mdpi.com

Catalyst-Free Reactions: Some modern synthetic protocols for quinolines have been designed to proceed without a catalyst, thereby avoiding the use of potentially toxic or expensive metal catalysts. nih.gov

Use of Eco-Friendly Catalysts: When a catalyst is necessary, the focus is on using non-toxic, reusable, and environmentally benign options. This includes the use of molecular iodine, simple acids or bases, and various nanocatalysts. nih.govresearchgate.net

While these green methodologies are well-established for the synthesis of various quinoline derivatives, specific research detailing their application for the direct synthesis of this compound is not extensively available in the reviewed literature. The principles, however, provide a foundational framework for the future development of such specialized green synthetic routes.

Table 1: Overview of Environmentally Benign Approaches in Quinoline Synthesis

| Green Chemistry Approach | Description | General Applicability to Quinoline Synthesis |

|---|---|---|

| Alternative Solvents | Replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.gov | Widely applicable to classic quinoline syntheses like the Doebner-von Miller and Friedländer reactions. rsc.orgmdpi.com |

| Microwave Irradiation | Use of microwave energy to accelerate reaction rates and reduce energy consumption. mdpi.com | Effective in various quinoline syntheses, often leading to higher yields in shorter reaction times. |

| Alternative Catalysts | Employment of non-toxic, recyclable, and efficient catalysts, such as molecular iodine or nanocatalysts. nih.govresearchgate.net | Numerous examples exist for the synthesis of diverse quinoline derivatives using green catalysts. |

| Catalyst-Free Conditions | Designing reactions that proceed efficiently without the need for a catalyst. nih.gov | Feasible for certain quinoline syntheses, reducing cost and environmental impact. |

| Aerobic Oxidation | Utilization of oxygen from the air as a green oxidant in cyclization reactions. mdpi.com | A promising strategy for the synthesis of quinolines from simple primary amines and aryl ketones. mdpi.com |

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. One-pot syntheses combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. These approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov

Several one-pot and tandem strategies have been successfully employed for the synthesis of the quinoline core and its derivatives:

Multicomponent Reactions (MCRs): These reactions involve the simultaneous combination of three or more starting materials in a single step to form a complex product. MCRs are highly efficient for creating molecular diversity and have been used to synthesize various quinoline derivatives. nih.gov

Tandem Three-Component Reactions: A practical one-pot synthesis for quinoline-based tetracycles has been developed utilizing a tandem three-component reaction followed by a lactamization step. nih.gov

One-Pot Friedländer Synthesis: A scalable one-pot method for the Friedländer quinoline synthesis has been reported, which involves the in situ reduction of o-nitroarylcarbaldehydes followed by condensation with a carbonyl compound. organic-chemistry.org

Iodine-Catalyzed One-Pot Protocol: An efficient one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds has been achieved using molecular iodine as a catalyst. researchgate.net

It is important to note that while these tandem and one-pot methodologies are powerful tools for the construction of a wide array of substituted quinolines, the scientific literature reviewed does not provide specific examples of their application to the synthesis of this compound. The development of such protocols for this specific isomer would be a valuable contribution to the field of heterocyclic chemistry.

Table 2: Examples of Tandem and One-Pot Syntheses for Quinoline Derivatives

| Reaction Type | Key Features | Resulting Quinoline Derivative |

|---|---|---|

| Tandem Three-Component Reaction | A one-pot process involving a heteroaromatic amine, methyl 2-formylbenzoate, and an isonitrile, followed by TFA-mediated lactamization. nih.gov | Quinoline-based tetracycles. nih.gov |

| One-Pot Friedländer Synthesis | In situ reduction of an o-nitroarylcarbaldehyde followed by condensation with a ketone or aldehyde. organic-chemistry.org | Mono- or disubstituted quinolines. organic-chemistry.org |

| One-Pot Pfitzinger Reaction | A modified Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids in water. nih.gov | Quinoline-4-carboxylic acids. nih.gov |

| One-Pot Copper-Catalyzed Annulation | A [4 + 1 + 1] annulation of sulfoxonium ylides, anthranils, and dioxygen. | 2,3-diaroylquinolines. |

Structure Activity Relationship Sar Studies of Quinoline 5 Carboxamide Derivatives

Positional Substitution Effects on Biological Activity

The biological activity of quinoline (B57606) carboxamides is highly dependent on the position and nature of substituents. Incorporating a carboxamide linkage at different positions within the quinoline framework is a recognized strategy for enhancing pharmacological properties, particularly anticancer potency. nih.gov The versatility of the quinoline nucleus allows for a wide range of modifications, leading to derivatives with activities spanning from antimicrobial to anticancer. nih.gov

The carboxamide moiety is a key site for modification to alter the biological activity of quinoline derivatives. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring of the carboxamide group can significantly influence inhibitory potential. For instance, in a series of quinoline-6-carboxamide (B1312354) derivatives, phenyl ring substitutions with groups like -OCF3, -CF3, and -CH3 were found to improve potency as P2X7R antagonists. nih.gov

The nature of the linkage and the groups attached to the amide nitrogen are also crucial. Key findings include:

Amide NH Importance : The amide NH group can be vital for activity. In one study on quinoline-4-carboxamides, capping the amide NH with a methyl group led to an 87-fold decrease in antimalarial potency. acs.org

Linker and Substituent Nature : For antimalarial quinoline-4-carboxamides, factors such as basicity, lipophilicity, and the length of the linker attached to the carboxamide are all important for activity. Replacing a pyrrolidine group with a less basic morpholine resulted in a 12-fold drop in potency. acs.org However, derivatives with an ethyl-linked piperidine or pyrrolidine maintained activity similar to their 3-pyridyl counterparts. acs.org

Linkage Type : The presence of sulfonate and amide linkages in quinoline-carboxamide derivatives has been associated with favorable inhibition of the P2X7R receptor. nih.gov

Phenylacrylamide Moiety : In a series of quinoline derivatives with a 2-cyano-oxo-quinoline-N-phenylacrylamide (COQPA) structure, the NH and CO groups of the quinoline ring were suggested to be involved in hydrogen bonding with target proteins, and smaller substituents on the para position of the phenyl group were favorable for activity. researchgate.net

| Compound Series | Substituent/Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Quinoline-6-carboxamides | -OCF3, -CF3, -CH3 on phenyl ring | Improved potency (P2X7R antagonists) | nih.gov |

| Quinoline-4-carboxamides | Methyl capping of amide NH | 87-fold decrease in potency | acs.org |

| Quinoline-4-carboxamides | Replacement of pyrrolidine with morpholine | 12-fold decrease in potency | acs.org |

| Quinoline-carboxamides | Presence of sulfonate and amide linkages | Favorable for P2X7R inhibition | nih.gov |

Modifications to the quinoline ring itself, including the introduction of heteroatoms or aromatic substituents, play a significant role in determining the biological profile of the molecule. The position of the nitrogen atom within the fused ring system is fundamental; isoquinolines, for example, differ from quinolines in the nitrogen position, which alters their properties. nih.gov

Key research findings on substitutions on the quinoline ring include:

Aryl/Heteroaryl Substitution : Attaching aryl or heteroaryl groups can enhance activity. For instance, 2-arylquinoline derivatives displayed better anticancer activity profiles than their partially saturated tetrahydroquinoline counterparts. rsc.org In another study, the substitution of biphenyl groups on a quinoline scaffold was investigated to enhance antimalarial activity. researchgate.net

Positional Importance : The location of substitution is critical. The biological profile of quinoline derivatives is highly dependent on the position and type of substitution on the ring. nih.gov SAR studies on an antimalarial quinoline-imidazole hybrid showed that an electron-donating OCH3 group at the C-2 position enhanced activity, while an electron-withdrawing Cl at the same position led to a loss of activity. nih.gov

Lipophilicity and Activity : There is a relationship between the lipophilicity conferred by aromatic substituents and cytotoxic effects. Aromatic quinolines with greater octanol/water partition coefficients (cLogP) showed better IC50 values against HeLa and PC3 cancer cell lines. rsc.org

| Position of Substitution | Substituent Type | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| C-2 | 2-Arylquinoline | Better activity profile than 2-acetamido-2-methyl-THQs | Anticancer | rsc.org |

| C-2 | Electron-donating OCH3 | Enhanced activity | Antimalarial | nih.gov |

| C-2 | Electron-withdrawing Cl | Loss of activity | Antimalarial | nih.gov |

| General | Aromatic quinolines (higher cLogP) | Better IC50 values | Anticancer (HeLa, PC3) | rsc.org |

Simple substitutions with alkyl, halogen, and alkoxy groups at various positions on the quinoline ring can have profound effects on the biological activity of quinoline-5-carboxamide and related derivatives.

Halogen Substitutions : Halogens are common substituents used to modulate activity.

In a series of quinoline-6-carboxamide benzenesulfonates, a 4-iodo substituted compound was the most potent, showing a 7-fold improvement in potency compared to the standard, suramin. The 4-fluoro and 4-chloro analogues also showed significant potency. nih.gov

For antitubercular quinoline-based thiosemicarbazide derivatives, electron-withdrawing substituents like bromine and chlorine on an attached phenyl ring were most influential for activity. acs.org

In another study, replacing a bromine moiety with chlorine or fluorine was tolerated without significant loss of antimalarial activity, but complete removal of the halogen caused a significant drop in potency. acs.org

Alkoxy Substitutions : The introduction of alkoxy groups has also been shown to be beneficial.

A series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized, with specific methoxy-substituted compounds showing high activity against gram-negative microorganisms. nih.gov

As mentioned previously, an electron-donating methoxy group at the C-2 position of a quinoline-imidazole hybrid enhanced its antimalarial activity. nih.gov

Alkyl Substitutions : Swapping a substituted-phenyl ring with a small alkyl group on a quinoline-based thiosemicarbazide resulted in high MIC values, indicating a decrease in antitubercular activity. acs.org

Conformational Analysis and Molecular Geometry

The three-dimensional structure and conformational flexibility of this compound derivatives are key determinants of their interaction with biological targets. Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding these properties.

Molecular docking studies have elucidated the specific interactions between quinoline carboxamide derivatives and their target receptors. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces.

Hydrogen Bonding : This is a common and critical interaction.

The nitrogen of the quinoline ring has been shown to form hydrogen bonds with residues like Lys630 in the P2X7 receptor. nih.gov

The amide oxygen can form H-bonds with residues such as Tyr628, Lys443, Asn411, and Ser419. nih.gov

In another case, the N-H group of a quinoline ligand formed an H-bond with SER118 of the target DNA gyrase enzyme. researchgate.net

Molecular docking of DHODH inhibitors revealed hydrogen bonds with key residues GLN47 and ARG136. mdpi.com

Hydrophobic and Other Interactions :

π-alkyl, π-sulfur, and hydrophobic interactions often contribute favorably to binding affinity. nih.gov

Hydrophobic interactions have been observed with residues such as PRO124, PRO123, VAL97, ASP94, and ASP122 in the binding site of DNA gyrase. researchgate.net

The quinoline motif itself can contribute to binding through π-stacking or hydrophobic interactions due to its aromatic ring system. researchgate.net

The binding site for quinoline-3-carboxamides within the PIKK family of kinases is known to be the ATP-binding hinge region, where the quinoline nitrogen forms crucial interactions. mdpi.com

| Ligand Moiety | Receptor Residue(s) | Interaction Type | Target | Reference |

|---|---|---|---|---|

| Quinoline Ring Nitrogen | Lys630 | Hydrogen Bond | P2X7R | nih.gov |

| Amide Oxygen | Tyr628, Lys443, Asn411, Ser419 | Hydrogen Bond | P2X7R | nih.gov |

| Quinoline Scaffold | GLN47, ARG136 | Hydrogen Bond | DHODH | mdpi.com |

| N-H group | SER118 | Hydrogen Bond | DNA Gyrase | researchgate.net |

| Quinoline Ring | PRO124, PRO123, VAL97, etc. | Hydrophobic | DNA Gyrase | researchgate.net |

The stability of a compound and its complex with a receptor is governed by its energetic landscape. Molecular dynamics (MD) simulations are used to explore the conformational space and stability of these molecules over time.

Conformational Stability : MD simulations assess the stability of protein-ligand complexes. The root-mean-square deviation (RMSD) is often calculated to monitor conformational changes. Stable complexes typically show converged RMSD profiles over the simulation period. mdpi.commdpi.com For example, a 100 ns MD simulation of a quinoline-3-carboxamide (B1254982) derivative with ATM kinase showed the complex was stable with minimal secondary structure variations. mdpi.com

Free Energy Landscape : Gibbs free energy landscape analysis can identify the most stable conformations of a ligand-receptor complex. nih.gov More stable conformations correspond to lower free-energy regions (deeper energy wells), while less stable or transient conformations exist in higher energy regions. nih.govresearchgate.net

Preclinical Investigation of Biological Activities and Molecular Mechanisms

Antineoplastic and Anticancer Activities of Quinoline-5-carboxamide Analogues

This compound derivatives have emerged as a promising class of compounds with potent anticancer properties. Their chemical scaffold has been extensively modified to enhance their efficacy and selectivity against various cancer types. Preclinical investigations have consistently highlighted their ability to inhibit tumor growth and induce cancer cell death, positioning them as valuable leads for the development of novel cancer therapeutics. The subsequent sections will explore the specific molecular mechanisms that underpin these anticancer effects.

The anticancer activity of this compound analogues is not attributed to a single mode of action but rather to a coordinated disruption of several key cellular processes that are fundamental to cancer cell survival and proliferation. These mechanisms include the direct inhibition of cell growth, the induction of programmed cell death, the arrest of the cell division cycle at critical checkpoints, the interference with the formation of new blood vessels that supply tumors, and the hindrance of cancer cell movement.

A fundamental characteristic of this compound analogues is their ability to inhibit the proliferation of a wide range of cancer cells. This antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Numerous studies have documented the potent cytotoxic effects of these analogues against various human cancer cell lines.

For instance, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives demonstrated significant inhibition of proliferation in vitro, with IC50 values ranging from 0.3 to less than 10 μM across different cancer cell lines nih.gov. Another study on quinoline-8-sulfonamide derivatives showed that compound 9a exerted high cytotoxicity toward several cancer cell lines, including amelanotic melanoma (C32), melanotic melanoma (COLO829), triple-negative breast cancer (MDA-MB-231), glioblastoma multiforme (U87-MG), and lung cancer (A549) cells, with IC50 values in the micromolar range nih.gov.

Furthermore, novel quinoline-based EGFR/HER-2 dual-target inhibitors have shown significant antiproliferative activity. For example, compounds 3e , 5a , and 5b displayed potent activity against the breast cancer (MCF-7) cell line with IC50 values of 31, 23, and 35 nM, respectively, outperforming the reference drug erlotinib nih.gov.

Table 1: Antiproliferative Activity of Selected this compound Analogues

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 6-cinnamamido-quinoline-4-carboxamide derivatives | Various | 0.3 - <10 µM | nih.gov |

| Compound 9a (quinoline-8-sulfonamide derivative) | C32 (Amelanotic Melanoma) | 0.520 mM | nih.gov |

| Compound 9a (quinoline-8-sulfonamide derivative) | COLO829 (Melanotic Melanoma) | 0.376 mM | nih.gov |

| Compound 9a (quinoline-8-sulfonamide derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.609 mM | nih.gov |

| Compound 9a (quinoline-8-sulfonamide derivative) | U87-MG (Glioblastoma Multiforme) | 0.756 mM | nih.gov |

| Compound 9a (quinoline-8-sulfonamide derivative) | A549 (Lung Cancer) | 0.496 mM | nih.gov |

| Compound 3e | MCF-7 (Breast Cancer) | 31 nM | nih.gov |

| Compound 5a | MCF-7 (Breast Cancer) | 23 nM | nih.gov |

| Compound 5b | MCF-7 (Breast Cancer) | 35 nM | nih.gov |

Beyond simply halting cell growth, this compound analogues actively induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. This process is orchestrated by a family of proteases called caspases and is tightly regulated by the Bcl-2 family of proteins.

One notable quinoline (B57606) derivative, PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline), has been shown to induce apoptosis in T47D breast cancer cells through the activation of both the intrinsic and extrinsic pathways nih.govnih.govresearchgate.net. The intrinsic pathway, also known as the mitochondrial pathway, is initiated from within the cell. PQ1 was found to increase the levels of the pro-apoptotic protein Bax while having no effect on the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial event that leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the initiator caspase-9 nih.govnih.govresearchgate.net.

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3. Treatment with PQ1 resulted in an elevation of cleaved (active) caspase-3, a hallmark of apoptosis nih.govnih.gov. Furthermore, PQ1 was also demonstrated to activate caspase-8, the key initiator caspase of the extrinsic pathway, which is triggered by external death signals nih.govnih.gov. The critical role of these caspases was confirmed by experiments showing that inhibitors of caspase-3, caspase-8, or caspase-9 could suppress the cell death induced by PQ1 nih.govnih.gov.

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. This compound analogues can intervene in this process by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from completing their division.

Several studies have demonstrated that certain quinoline derivatives can cause cell cycle arrest, particularly at the G2/M phase. This phase represents the transition from the G2 phase (where the cell prepares for division) to the M phase (mitosis). For example, treatment of Jurkat T cells with 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) led to an accumulation of cells in the G2 phase researchgate.net. This arrest was associated with increased levels of cyclin B1 and phosphorylated (inactive) cdc2 (also known as CDK1), along with reduced activity of the cdc2 kinase researchgate.net. The cyclin B1/CDK1 complex is a key regulator of the G2/M transition, and its inhibition prevents cells from entering mitosis.

Similarly, other studies have highlighted the ability of different compounds to induce G2/M arrest by modulating the activity of CDK1 and its regulatory proteins nih.govresearchgate.net. For instance, some bisacylimidoselenocarbamates cause a reduction in CDK1 expression, leading to G2/M arrest in MCF-7 breast cancer cells nih.gov. Zerumbone, a natural compound, has been shown to induce G2/M arrest by decreasing the protein levels of both cyclin B1 and CDK1 scispace.com. These findings underscore the importance of targeting the G2/M checkpoint as a therapeutic strategy for cancer, a mechanism effectively employed by certain this compound analogues.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. This compound analogues have demonstrated the ability to modulate angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

VEGF and its receptor, VEGFR-2, are central players in angiogenesis nih.govresearchgate.net. The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels. Several quinazoline-based compounds have been identified as potent inhibitors of VEGFR-2 nih.gov.

For example, the quinazoline derivative compound 11d exhibited potent inhibitory activity against VEGFR-2 with an IC50 of 5.49 μM nih.gov. This compound was shown to significantly downregulate the expression of VEGF and VEGFR2, as well as the downstream Akt/mTOR/p70s6k signaling pathway in vitro nih.gov. Similarly, the quinoline-3-carboxamide (B1254982) linomide has been shown to possess dose-dependent antiangiogenic activity in vivo nih.gov. This activity was associated with a cytostatic effect on human umbilical vein endothelial cells and the inhibition of endothelial cell chemotactic migration and invasion nih.gov. These findings highlight the potential of this compound analogues to disrupt the tumor blood supply by interfering with key angiogenic signaling pathways.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Some quinoline-based compounds have shown the potential to disrupt these critical processes, thereby inhibiting the spread of cancer.

The quinoline-3-carboxamide, linomide, has been shown to inhibit key steps in angiogenesis, including endothelial cell chemotactic migration and invasion nih.gov. While this study focused on endothelial cells in the context of angiogenesis, the inhibition of migration is a crucial anticancer mechanism. The disruption of cell migration prevents cancer cells from moving away from the primary tumor and colonizing distant organs. Although direct evidence for the anti-migratory effects of this compound analogues on cancer cells is an area of ongoing research, the findings with related quinoline structures suggest that this is a promising avenue for their anticancer activity. The general ability of quinoline derivatives to disrupt cell migration has been noted in the broader context of their anticancer mechanisms nih.gov.

Molecular Target Engagement Studies

The therapeutic potential of this compound derivatives is underscored by their ability to interact with and modulate the function of several critical proteins involved in disease pathogenesis. These interactions range from the inhibition of key enzymes in signal transduction pathways to the disruption of cellular machinery essential for cell proliferation and survival.

Quinoline-based compounds have been widely investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. While specific IC50 values for this compound against a broad panel of kinases are not extensively detailed in the reviewed literature, the general class of quinoline and isothis compound derivatives has been cited in patents and studies as having inhibitory activity against kinases, including RAF kinase. epo.orggoogle.com

Some quinoline derivatives have been shown to interact with kinases like Aurora kinase A, suggesting the potential for this scaffold to be developed into potent kinase inhibitors. researchgate.net For instance, a series of quinoline-3-carboxamides were synthesized and evaluated as potential inhibitors of ATM kinase, a key mediator in the DNA damage response pathway. researchgate.net Furthermore, certain quinoline derivatives have been identified as tyrosine kinase inhibitors. documentsdelivered.com The versatility of the quinoline scaffold allows for chemical modifications that can be tailored to target the ATP-binding pocket of specific kinases, thereby inhibiting their catalytic activity.

Table 1: Examples of Kinase Inhibition by Quinoline Derivatives

| Compound Class | Target Kinase | Observed Activity |

|---|---|---|

| Isothis compound derivatives | RAF Kinase | Inhibitory activity mentioned in patent literature. epo.org |

| Quinoline derivatives | Aurora Kinase A | Displayed inhibitory potentials in molecular docking investigations. researchgate.net |

| Quinoline-3-carboxamide derivatives | ATM Kinase | Synthesized as potential inhibitors. researchgate.net |

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Several quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and II. nih.govnih.gov These compounds can intercalate into the DNA-enzyme complex, stabilizing the cleavable complex and leading to DNA strand breaks and apoptosis.

For example, a series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their topoisomerase inhibitory activity. One compound, in particular, demonstrated an equivalent inhibition pattern of topoisomerase IIα activity to that of the established drug etoposide at a concentration of 100 µM. mdpi.com Another study identified quinoline derivatives as topoisomerase I inhibitors with potent activity in an animal model of psoriasis, a condition characterized by hyperproliferation of keratinocytes. nih.gov The planar nature of the quinoline ring system is believed to facilitate its intercalation between DNA base pairs, a key step in the mechanism of many topoisomerase inhibitors. researchgate.net

Table 2: Topoisomerase Inhibition by Quinoline Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase IIα | One derivative showed 88.3% inhibition of enzyme activity, comparable to etoposide. mdpi.com |

| Quinoline derivatives | Topoisomerase I | Identified as inhibitors with potent anti-psoriasis activity. nih.gov |

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drug development. A significant number of quinoline derivatives have been shown to exert their antiproliferative effects by interfering with tubulin polymerization. frontiersin.orgnih.gov These agents often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

One study reported on quinoline-2-carbonitrile-based hydroxamic acids as dual inhibitors of tubulin polymerization and histone deacetylases, with some compounds showing cytotoxicity against a panel of human cancer cell lines with an average IC50 value in the nanomolar range. nih.gov Another series of quinoline derivatives was designed as novel tubulin inhibitors targeting the colchicine binding site, with one compound emerging as a particularly potent antiproliferative agent. nih.gov A review of Combretastatin A-4 (CA-4) analogs highlighted several quinoline-containing compounds that demonstrated strong cytotoxic effects and inhibited tubulin polymerization. frontiersin.org

Table 3: Tubulin Polymerization Inhibition by Quinoline Derivatives

| Compound Class | Activity | IC50 Values (where available) |

|---|---|---|

| Quinoline-2-carbonitrile-based hydroxamic acids | Dual tubulin polymerization and HDAC inhibitors | Average IC50 of 0.6 nM and 0.7 nM for lead compounds against a panel of cancer cell lines. nih.gov |

| Quinoline derivatives targeting colchicine site | Antiproliferative agents | One compound identified as most potent across 60 cell lines. nih.gov |

| 3',4',5'-trimethoxybenzoyl-6-methoxyquinoline derivative | Inhibition of microtubule polymerization | IC50 = 2.0 μM, similar to CA-4. frontiersin.org |

The androgen receptor (AR) is a key driver of prostate cancer progression. A notable derivative, 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide (VPC-13789), has been identified as a potent and selective antagonist of the AR. acs.org This compound targets the Binding Function-3 (BF3) site of the AR, which is a distinct allosteric pocket from the ligand-binding domain targeted by current antiandrogen therapies. acs.org By binding to the BF3 site, VPC-13789 suppresses AR-mediated transcription, chromatin binding, and the recruitment of coregulatory proteins. acs.org This novel mechanism of action allows it to be effective against both androgen-dependent and enzalutamide-resistant prostate cancer cell lines. acs.org

Table 4: Androgen Receptor Antagonism by a this compound Derivative

| Compound | Target Site | Mechanism of Action |

|---|

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. The inhibition of DHODH can lead to pyrimidine depletion and halt cell proliferation, making it a target for cancer and autoimmune diseases. nih.govnih.gov Structure-guided drug design has led to the development of potent quinoline-based inhibitors of DHODH. osti.govacs.org These inhibitors are often designed to mimic the binding of the known DHODH inhibitor brequinar. nih.gov

One study identified a lead compound with a quinoline core that exhibited potent DHODH inhibitory activity with an IC50 of 0.250 ± 0.11 μM. nih.gov Further optimization of a quinoline-4-carboxylic acid series led to the discovery of analogues with IC50 values in the low nanomolar range, with one compound demonstrating an IC50 of 9.71 ± 1.4 nM. acs.org These findings highlight the potential of the quinoline scaffold in the development of effective DHODH inhibitors. mdpi.com

Table 5: DHODH Inhibition by Quinoline Derivatives

| Compound Class | Activity | IC50 Values |

|---|---|---|

| 4-Quinoline carboxylic acid derivative (lead compound 3) | DHODH Inhibition | 0.250 ± 0.11 μM nih.gov |

| Quinoline-based analogue 41 | DHODH Inhibition | 9.71 ± 1.4 nM acs.org |

The planar aromatic structure of the quinoline ring system allows for intercalation into DNA, a mechanism that can impede DNA replication and transcription, ultimately leading to cell death. nih.gov While direct studies on this compound are limited, the broader class of quinoline-based compounds has been shown to interact with DNA.

Research has demonstrated that certain quinoline-based analogs can intercalate into DNA via the minor groove, leading to a conformational change that inhibits the activity of DNA-acting enzymes such as DNA methyltransferases. nih.gov This intercalation can disrupt the normal processing of DNA and contribute to the compound's cytotoxic effects. Furthermore, the inhibition of enzymes like topoisomerases, as discussed earlier, directly impedes DNA synthesis and repair processes. The ability of some quinoline derivatives to induce a DNA damage response via p53 activation in cancer cells further supports their role in disrupting DNA integrity and function. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide (VPC-13789) |

| Brequinar |

| Colchicine |

| Combretastatin A-4 (CA-4) |

| Doxorubicin |

| Enzalutamide |

| Etoposide |

| Leflunomide |

| Teriflunomide |

| Vidofludimus (IMU-838) |

| BAY 2402234 |

| Cisplatin |

| Oxacillin |

| Ciprofloxacin |

| Quercetin |

| AZD0156 |

| AZD1390 |

| Regorafenib |

| Camptothecin |

| Mitoxantrone |

| Ellipticine |

| Cryptolepine |

| Lunacridine |

Purinergic Receptor (P2X7R) Modulation

Derivatives of quinoline-carboxamide have been identified as moderately potent antagonists of the P2X7 receptor (P2X7R), a key modulator in various pathological conditions, including cancer. nih.govnih.gov Structure-activity relationship (SAR) studies of novel quinoline-carboxamide series have revealed that their inhibitory potential is influenced by different linkages and functional group substitutions. nih.gov

Research has shown that quinoline-carboxamide derivatives containing sulfonate and amide linkages exhibit favorable P2X7R inhibition. nih.gov The inhibitory potency of these compounds was evaluated in a Ca²⁺ mobilization assay using h-P2X7R-MCF-7 cells. nih.gov It was found that substitutions on the phenyl ring, such as -OCF₃, -CF₃, and -CH₃, improved selective inhibitory potency. nih.gov Furthermore, the presence of highly electronegative groups like fluoro, chloro, and iodo enhanced the affinity of these derivatives for the receptor. nih.gov

Several quinoline-carboxamide analogues displayed significant potency and selectivity for the human P2X7 receptor, with some compounds showing IC₅₀ values in the nanomolar to low micromolar range (e.g., 0.566 µM and 0.624 µM for specific derivatives). nih.govnih.gov These potent derivatives were found to be inactive at other related receptors like h-P2X4R and h-P2Y2R, indicating their selectivity. nih.gov In preclinical models, these antagonists demonstrated anti-proliferative effects and induced apoptotic cell death, suggesting their potential for development as anti-cancer agents. nih.govnih.gov

Table 1: P2X7R Antagonistic Activity of Selected Quinoline-Carboxamide Derivatives

| Compound | Target Receptor | IC₅₀ Value (µM) | Activity |

|---|---|---|---|

| Derivative 2f | h-P2X7R | 0.566 | Potent and selective inhibition |

| Derivative 2e | h-P2X7R | 0.624 | Potent and selective inhibition |

| Derivative 2g | h-P2X7R | 0.813 | Potent and selective inhibition |

Other Emerging Molecular Targets

Beyond established targets, research into quinoline-carboxamide and its related structures has uncovered several other emerging molecular targets with therapeutic potential.

Translation Elongation Factor 2 (PfEF2): A landmark study on a quinoline-4-carboxamide derivative, DDD107498, identified the Plasmodium falciparum translation elongation factor 2 (PfEF2) as its molecular target. acs.orgacs.org Inhibition of this factor is critical for blocking protein synthesis in the malaria parasite, representing a novel mechanism of action for antimalarial drugs. acs.orgacs.org

Dihydroorotate Dehydrogenase (DHODH): Certain quinoline derivatives have been identified as potent, broad-spectrum antiviral agents through the inhibition of the host enzyme Dihydroorotate Dehydrogenase (DHODH). mdpi.com This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for viral RNA replication. mdpi.com

SARS-CoV-2 Papain-like Protease (PLpro): Quinoline-based inhibitors have been designed to target the papain-like protease (PLpro) of SARS-CoV-2. news-medical.net PLpro is a viral enzyme essential for processing viral polyproteins and for suppressing the host's innate immune response, making it a key antiviral target. news-medical.net

Tubulin Polymerization: While not specific to this compound, related quinoline-chalcone hybrids have been shown to target tubulin. nih.gov These compounds act as microtubule-targeting agents, disrupting tubulin polymerization, inducing cell cycle arrest, and leading to apoptosis in cancer cells. nih.gov

Topoisomerases: DNA topoisomerases are another molecular target for quinoline-chalcone hybrids. nih.gov These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition is a known anticancer strategy. nih.gov

Other Pharmacological Activities of this compound Derivatives

Antinociceptive Activity and Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Modulation

This compound derivatives have been investigated for their potential as inhibitors of the Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial ion channel involved in pain detection and integration. ijper.org A series of 5-amino(N-substituted carboxamide)quinoline derivatives were synthesized and tested for their antinociceptive action, which is indicative of TRPV1 inhibition. ijper.org

In an acetic acid-induced writhing model in rats, these compounds demonstrated good TRPV1 inhibition. ijper.org The study highlighted that the nature of the substituent on the carboxamide moiety plays a role in the observed activity. nih.gov The results position these novel 5-amino (N-substituted carboxamide) quinoline compounds as a promising starting point for the development of potent and reliable TRPV1 inhibitors for pain management. ijper.org

Table 2: Antinociceptive Activity of 5-Amino(N-substituted carboxamide)quinoline Derivatives

| Compound | Percentage Inhibition (%) | Comparison |

|---|---|---|

| Derivative 2q | 43.90 | Compared to Ibuprofen (48.78%) |

| Derivative 2s | 39.04 | Compared to Ibuprofen (48.78%) |

| Derivative 2r | 34.15 | Compared to Ibuprofen (48.78%) |

Antimicrobial Potential (Antibacterial, Antifungal, Antiviral)

Antibacterial Activity: Quinoline carboxamide analogues have shown notable antibacterial activity against a range of pathogens. nih.gov Studies have demonstrated that these derivatives are potent against several multidrug-resistant Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci faecalis (VRE). nih.gov Furthermore, significant activity has been observed against Clostridium difficile, a major cause of hospital-associated diarrhea. nih.gov The antibacterial potency of these compounds is influenced by the substitutions on the quinoline core and the attached phenyl ring. nih.gov Some quinoline-based derivatives have also been reported to show activity against the Gram-negative bacterium Escherichia coli. semanticscholar.org

Antifungal Activity: The quinoline scaffold is a recognized pharmacophore in the development of antifungal agents. nih.govbohrium.com Research into novel quinoline-based thiosemicarbazide derivatives, which are structurally related to carboxamides, has shown their potential against fungal pathogens. acs.org Specifically, certain compounds in this class exhibited noteworthy activity against Candida albicans, a common cause of opportunistic fungal infections. acs.org The versatility of the quinoline nucleus allows for structural modifications that can yield compounds with selective action against yeasts or filamentous fungi. nih.gov

Antiviral Activity: Quinoline derivatives, including those with carboxamide-like structures, have emerged as promising antiviral agents with broad-spectrum activity. nih.gov One key mechanism is the inhibition of the host enzyme DHODH, which disrupts viral RNA synthesis and has shown efficacy against influenza A virus and SARS-CoV-2. mdpi.com Another strategy involves the direct targeting of viral enzymes. For instance, quinoline-based inhibitors have been specifically designed to block the SARS-CoV-2 papain-like protease (PLpro), which is essential for viral replication. news-medical.net Studies have also confirmed the broad-spectrum anti-coronavirus activity of several quinoline analogues, which appear to interfere with viral entry at a post-attachment stage. malariaworld.org

Anti-inflammatory Effects

Quinoline-carboxamide derivatives have been identified as a promising class of anti-inflammatory agents. nih.govalliedacademies.org Preclinical studies using a carrageenan-induced rat paw edema model, a standard test for acute inflammation, have demonstrated the efficacy of these compounds. alliedacademies.orgabacademies.org

In one study, a series of novel 2-phenylquinoline-4-carboxamide derivatives were synthesized and evaluated. alliedacademies.org One particular compound, a nucleoside analogue, showed potent anti-inflammatory activity comparable to the standard drug, diclofenac sodium. alliedacademies.orgabacademies.org The mechanism of action for the anti-inflammatory effects of some quinoline derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov This suggests that the quinoline-carboxamide scaffold could be a valuable template for developing new anti-inflammatory drugs. alliedacademies.org

Antimalarial Mechanisms

The quinoline core is central to many antimalarial drugs, which traditionally act by interfering with the detoxification of heme within the malaria parasite. nih.govnih.gov These drugs accumulate in the parasite's acidic food vacuole and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death. nih.gov

However, recent research on quinoline-carboxamide derivatives has revealed a novel mechanism of action that circumvents known resistance pathways. A potent quinoline-4-carboxamide derivative, DDD107498, was found to exert its multistage antimalarial activity by inhibiting the parasite's translation elongation factor 2 (PfEF2). acs.orgacs.org PfEF2 is essential for protein synthesis, and its inhibition effectively halts parasite proliferation. acs.org This discovery marks a significant advancement, as it provides a new molecular target for antimalarial chemotherapy, offering a potential solution to the growing problem of resistance to traditional quinoline drugs. acs.orgacs.org

Modulation of Kynurenic Acid Pathway Enzymes (e.g., IDO, TDO)

A comprehensive review of available scientific literature reveals a lack of specific preclinical studies investigating the direct modulatory effects of this compound on the key enzymes of the kynurenic acid pathway, namely indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO).

The kynurenic acid pathway is the primary route for tryptophan catabolism, leading to the production of several neuroactive metabolites. mdpi.com IDO and TDO are the initial and rate-limiting enzymes in this pathway, converting tryptophan to N-formylkynurenine. acs.org The activity of these enzymes is a critical control point for the entire pathway and has been implicated in various physiological and pathological processes, including immune response and neuroinflammation. acs.org While the broader quinoline class of molecules has been explored for various biological activities, direct evidence of this compound's interaction with IDO or TDO is not present in the current body of published preclinical research. Therefore, its role as a modulator of these specific enzymes remains uninvestigated.

Diuretic Activity

Preclinical data specifically evaluating the diuretic activity of this compound are not available in the published scientific literature. The quinoline scaffold is recognized as a structural component in some classes of compounds that exhibit diuretic properties. researchgate.net However, this general association does not extend to specific evidence for this compound. Standard preclinical screening models for diuretic agents, such as the Lipschitz test in rats, are employed to determine a substance's effect on urine output and electrolyte excretion. slideshare.net Without such dedicated studies, the potential for this compound to act as a diuretic is currently undetermined.

mGluR2-Negative Allosteric Modulation

While direct studies on this compound are limited, significant preclinical research has been conducted on its structural isomers, particularly 4-arylquinoline-2-carboxamides, identifying them as a potent and selective class of metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs). nih.govnih.gov

mGluR2 is a presynaptic receptor that, when activated, inhibits the release of glutamate. Antagonism of this receptor, particularly through selective NAMs, can increase synaptic glutamate levels, a mechanism that is being explored for potential therapeutic benefits in cognitive disorders. nih.gov The high structural similarity between mGluR2 and mGluR3 has made the development of selective antagonists challenging. nih.gov Allosteric modulation offers a path to achieving this selectivity. nih.gov

Preclinical drug discovery programs, including high-throughput screening and subsequent medicinal chemistry optimization, have led to the identification of the 4-arylquinoline-2-carboxamide scaffold. nih.gov These compounds have demonstrated potent in vivo efficacy in rodent models. nih.gov Further optimization of this series focused on improving potency, reducing off-target activity, and enhancing physical properties, leading to the identification of advanced drug candidates. nih.gov

Table 1: Preclinical Findings for Quinoline-2-Carboxamide Analogues as mGluR2 NAMs

| Compound Class | Key Findings | Research Focus |

|---|---|---|

| 4-Arylquinoline-2-carboxamides | Highly potent and selective mGluR2 negative allosteric modulators. nih.gov Showed potent in vivo efficacy in rodent models. nih.gov | Discovery and optimization following a high-throughput screening campaign for cognitive disorder therapeutics. nih.gov |

| Optimized 4-Arylquinoline-2-carboxamides (e.g., MK-8768) | Optimized for mGluR2 NAM potency and desirable physical properties. nih.gov Further development led to Ames-negative compounds, indicating a lower potential for mutagenicity. nih.gov | Medicinal chemistry optimization to improve drug-like properties and safety profiles. nih.gov |

These findings on closely related quinoline carboxamide isomers suggest that this chemical scaffold is a promising starting point for the development of selective mGluR2 NAMs. However, it is crucial to note that a shift in the carboxamide position from the 2- to the 5-position, as in this compound, could significantly alter the pharmacological activity, and direct preclinical evaluation of the 5-substituted isomer is necessary to confirm any mGluR2 NAM activity.

Computational and Theoretical Approaches in Quinoline 5 Carboxamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of quinoline-5-carboxamide at an electronic level. These methods are employed to predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. In the context of quinoline (B57606) derivatives, DFT is frequently utilized to determine optimized geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations have been employed to support proposed mechanisms in the synthesis of complex this compound derivatives. One study on the synthesis of (E)-8-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)quinoline-5-carbimidoyl chloride from its carboxamide precursor utilized computational insights to understand the reaction pathway nih.govresearchgate.net.

Theoretical studies on quinoline carboxaldehydes, which are structurally similar to carboxamides, have demonstrated excellent agreement between DFT-calculated electronic absorption spectra and experimental measurements, validating the predictive power of this approach illinois.edu.

While DFT is widely used, other quantum chemical methods such as Hartree-Fock (HF) and semi-empirical methods also find application in the study of quinoline derivatives, often for comparative purposes. HF theory provides a foundational understanding of molecular orbitals but does not account for electron correlation to the same extent as DFT.

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, are useful for larger molecular systems where ab initio methods like DFT and HF are computationally expensive. Although specific studies employing these methods solely on this compound are not prominent in the literature, they are a common tool in the broader field of computational drug design for initial screenings and geometry optimizations of large series of compounds.

A primary output of quantum chemical calculations is the prediction of electronic properties and the visualization of molecular orbitals. The energies of the HOMO and LUMO are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

In studies of various quinoline derivatives, these calculations have been essential. For instance, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides detailed insights into charge distribution and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability researchgate.netresearchgate.netnih.gov. While a detailed NBO analysis for the parent this compound is not publicly documented, the methodology has been successfully applied to understand the structure and orbital interactions of similar quinoline derivatives researchgate.net.

The following table summarizes key electronic properties that are typically calculated for quinoline derivatives using quantum chemical methods, based on findings for analogous compounds.

| Property | Significance | Typical Computational Method |

| HOMO Energy | Relates to the ionization potential and the ability to donate an electron. | DFT, Hartree-Fock |

| LUMO Energy | Relates to the electron affinity and the ability to accept an electron. | DFT, Hartree-Fock |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. A smaller gap suggests higher reactivity. | DFT, Hartree-Fock |

| Mulliken/NBO Charges | Describes the partial atomic charges, providing insight into electrostatic interactions and reactive sites. | DFT (with NBO analysis) |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. | DFT, Hartree-Fock |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a biological macromolecule, typically a protein. These methods are cornerstones of structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This modeling is crucial for understanding the mechanism of action of potential drug candidates.

Research on derivatives of this compound has demonstrated the utility of this approach. In one study, a virtual screening strategy was employed to identify new inhibitors of the immunoproteasome, a target for certain cancers and autoimmune diseases. Through this process, N-(2-(4-chlorophenyl)-2-hydroxyethyl)this compound was identified as a hit compound. Docking studies revealed its binding mode within the β5i subunit of the immunoproteasome, highlighting key interactions with amino acid residues like Thr1, Thr21, and Tyr169 nih.gov.

Similarly, extensive molecular modeling was integral to the development of 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide as a potent and selective inhibitor of the human androgen receptor (AR) researchgate.netresearchgate.net. This compound targets the Binding Function-3 (BF3) site of the AR, and modeling helped to optimize the molecule for improved potency and better pharmacokinetic properties researchgate.netresearcher.life.

The table below outlines the key interactions observed in the docking of a this compound derivative with its protein target, as identified in a representative study.

| Derivative Compound | Protein Target | Key Interacting Residues | Type of Interaction |

| N-(2-(4-chlorophenyl)-2-hydroxyethyl)this compound | Immunoproteasome (β5i subunit) | Thr1, Thr21, Tyr169 | Hydrogen bonds, π-stacking |

Beyond predicting the binding pose, computational methods also aim to estimate the binding affinity, often expressed as a binding energy or a docking score. A more negative score typically indicates a more favorable binding interaction. These predictions help in prioritizing compounds for synthesis and experimental testing.

In the study of immunoproteasome inhibitors, compounds were ranked based on their docking scores, which integrate information about electrostatic and van der Waals interactions nih.gov. While the exact binding energy for the this compound derivative was not detailed, the process involved scoring functions to identify it as a promising candidate from a large library of compounds nih.gov.